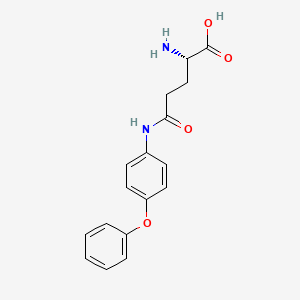

N5-(4-Phenoxyphenyl)-L-glutamine

Beschreibung

Eigenschaften

Molekularformel |

C17H18N2O4 |

|---|---|

Molekulargewicht |

314.34 g/mol |

IUPAC-Name |

(2S)-2-amino-5-oxo-5-(4-phenoxyanilino)pentanoic acid |

InChI |

InChI=1S/C17H18N2O4/c18-15(17(21)22)10-11-16(20)19-12-6-8-14(9-7-12)23-13-4-2-1-3-5-13/h1-9,15H,10-11,18H2,(H,19,20)(H,21,22)/t15-/m0/s1 |

InChI-Schlüssel |

YWTHXARKKQRUCI-HNNXBMFYSA-N |

Isomerische SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CC[C@@H](C(=O)O)N |

Kanonische SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CCC(C(=O)O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Protecting Group Approaches

Selective protection of the α-amino and γ-carboxyl groups is critical to direct reactivity toward the N⁵ position. Common strategies include:

Phthaloyl Protection

The phthaloyl group, as demonstrated in the synthesis of phthaloyl-L-alanyl-L-glutamine, effectively shields the α-amino group. This method involves:

-

Reacting L-glutamine with phthalic anhydride under basic conditions.

-

Introducing the phenoxyphenyl group via nucleophilic substitution or coupling.

-

Deprotection using hydrazine or enzymatic cleavage.

Advantages : High regioselectivity, compatibility with aqueous conditions.

Limitations : Requires harsh deprotection conditions that may degrade sensitive substituents.

tert-Butoxycarbonyl (Boc) and Fluorenylmethyloxycarbonyl (Fmoc) Groups

Boc and Fmoc protections are widely used in peptide synthesis. For N⁵ modifications:

-

Boc groups are removed under acidic conditions (e.g., trifluoroacetic acid).

-

Fmoc groups require mild bases (e.g., piperidine).

Example Protocol :

-

Protect L-glutamine’s α-amino group with Boc.

-

React the γ-carboxamide with 4-phenoxyphenyl bromide in the presence of a palladium catalyst.

-

Deprotect using HCl/dioxane.

Direct N⁵ Functionalization

Direct substitution at the N⁵ position can be achieved using electrophilic reagents. Key considerations include:

-

Reactivity : The δ-amide nitrogen is less nucleophilic than the α-amino group, necessitating activating agents.

-

Solvent Systems : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates.

Hypothetical Pathway :

-

Activate L-glutamine’s γ-carboxamide with N-hydroxysuccinimide (NHS).

-

React with 4-phenoxyphenylamine in the presence of carbodiimide (e.g., EDC).

-

Purify via recrystallization or column chromatography.

Detailed Preparation Methods

Method 1: Phthaloyl-Mediated Synthesis (Adapted from CN102040651A )

Materials :

-

L-glutamine

-

Phthalic anhydride

-

4-Phenoxyphenyl chloride

-

Potassium hydroxide, toluene, hydrochloric acid

Procedure :

-

Protection : Dissolve L-glutamine in alkaline aqueous solution (pH 10–11). Add phthalic anhydride and stir at 25°C for 12 hours.

-

Coupling : Add 4-phenoxyphenyl chloride in toluene dropwise while maintaining pH 10–10.5 with KOH.

-

Deprotection : Acidify with HCl (pH < 4), filter, and recrystallize from ethanol.

Method 2: Boc Protection and Palladium-Catalyzed Coupling

Materials :

-

Boc-L-glutamine

-

4-Phenoxyphenylboronic acid

-

Pd(PPh₃)₄, Na₂CO₃

Procedure :

-

Protection : Boc-protect L-glutamine using di-tert-butyl dicarbonate.

-

Cross-Coupling : React Boc-L-glutamine with 4-phenoxyphenylboronic acid under Suzuki conditions (Pd catalyst, Na₂CO₃, DMF/H₂O).

-

Deprotection : Remove Boc with TFA/CH₂Cl₂ (1:1).

Yield : ~60% (estimated).

Analytical Characterization

Critical quality control steps include:

| Technique | Parameters Analyzed | Expected Results |

|---|---|---|

| HPLC | Purity, retention time | >98% purity, Rt = 8.2 min (C18 column) |

| MS (ESI+) | Molecular ion | m/z 356.2 [M+H]⁺ |

| ¹H NMR | Aromatic protons, side-chain signals | δ 7.2–6.8 (m, 9H, Ar-H) |

Challenges and Optimization

-

Regioselectivity : Competing reactions at the α-amino group necessitate rigorous protection.

-

Solubility : Intermediate complexes may precipitate; optimize solvent polarity.

-

Scale-Up : Transitioning from milligram to kilogram scales requires adjusting stoichiometry and purification methods.

Analyse Chemischer Reaktionen

Reaktionstypen

N5-(4-Phenoxyphenyl)-L-Glutamin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Natriumhypochlorit oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid durchgeführt werden.

Substitution: Die Phenoxygruppe kann nukleophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Natriumhypochlorit in Gegenwart von Polyethylenglykol (PEG)-400 als Katalysator.

Reduktion: Natriumborhydrid in einem Ethanolmedium.

Substitution: Nukleophile Substitutionsreaktionen beinhalten typischerweise Reagenzien wie Natriumhydroxid und verschiedene Alkylhalogenide.

Hauptprodukte, die gebildet werden

Oxidation: 4-Phenoxybenzoesäure.

Reduktion: 4-Phenoxyanilin.

Substitution: Verschiedene substituierte Phenoxyderivate.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von N5-(4-Phenoxyphenyl)-L-Glutamin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Proteinkinasen. Die Verbindung ist dafür bekannt, die Aktivität bestimmter Kinasen zu hemmen und so zelluläre Signalwege zu modulieren. Diese Hemmung kann zur Unterdrückung der Zellproliferation und Induktion von Apoptose in Krebszellen führen.

Wirkmechanismus

The mechanism of action of N5-(4-Phenoxyphenyl)-L-glutamine involves its interaction with specific molecular targets, such as protein kinases. The compound is known to inhibit the activity of certain kinases, thereby modulating cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Substituent Position and ASCT2 Inhibition Potency

The position of substitution on the phenyl ring significantly impacts biological activity. Evidence from Nγ-glutamylanilide analogs demonstrates that 2-substituted derivatives exhibit superior ASCT2 inhibition compared to 3- or 4-substituted counterparts:

- N-(2-Morpholinophenyl)-L-glutamine (2-substituted) showed potency equivalent to the reference inhibitor GPNA (IC50 ≈ 100 μM) .

- 4-Substituted analogs (e.g., 4-morpholinophenyl) were inactive in glutamine uptake assays, highlighting the critical role of 2-substitution for ASCT2 binding .

Table 1: Impact of Substituent Position on ASCT2 Activity

Substituent Type and Binding Interactions

The chemical nature of the substituent further modulates activity:

- Heterocyclic groups (e.g., benzo[d]thiazol-2-yl) enhance potency by forming hydrophobic interactions and hydrogen bonds within the ASCT2 binding pocket .

For example, N5-[4-(Phenylmethoxy)phenyl]-L-glutamine () shares structural similarity but lacks activity data, underscoring the need for empirical validation of 4-substituted derivatives.

Physicochemical Properties

Modifications at the N5 position influence solubility and stability:

- Hydrophilic substituents (e.g., 2-hydroxyethyl in poly[N5-(2-hydroxyethyl)-L-glutamine]) improve water solubility, aiding in drug delivery .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N5-(4-Phenoxyphenyl)-L-glutamine?

- Answer: Microwave-assisted organic synthesis (MAOS) is a rapid and efficient method, starting from Boc-L-glutamic acid-tert-butyl ester. This two-step process yields 23–75%, with the final step involving coupling to the 4-phenoxyphenyl group. Optimization of reaction conditions (e.g., temperature, solvent) is critical to improve yield .

Q. Which analytical techniques validate the purity and structure of this compound?

- Answer:

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms regiochemistry and substitution patterns, particularly distinguishing γ- vs. α-glutamyl isomers .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns .

- HPLC: Ensures ≥95% purity, with reverse-phase columns and UV detection at 220–280 nm .

Q. How should this compound be stored to prevent degradation?

- Answer: Store in airtight containers under cool, dry conditions. Avoid prolonged exposure to acidic environments, as hydrolysis of similar N5-aryl glutamine derivatives produces γ-ester byproducts .

Advanced Research Questions

Q. How does the phenyl ring substitution position (ortho, meta, para) influence ASCT2 inhibition potency?

- Answer: Studies on Nγ-glutamylanilides reveal that 2-substituted derivatives (e.g., 2-morpholinophenyl) exhibit ASCT2 inhibition, while 3- or 4-substituted analogs are inactive. This suggests steric and electronic interactions in the ASCT2 binding pocket are position-dependent. Para-substituted derivatives (e.g., 4-phenoxyphenyl) may require additional structural optimization for activity .

Q. What computational strategies predict binding interactions of this compound with ASCT2?

- Answer: Docking studies using homology models of human ASCT2 (e.g., SurflexDock) assess compatibility with the zwitterion-binding site and adjacent hydrophobic pockets. Top-scoring poses reveal critical interactions, such as hydrogen bonding with Thr459 or hydrophobic contacts with Val452 .

Q. How can contradictions in biological activity data across studies be resolved?

- Answer:

- Assay standardization: Use HEK-293 cells for glutamine uptake assays with 3H-glutamine tracer to ensure consistency .

- Competitive binding assays: Compare IC50 values under identical conditions (pH, temperature).

- Metabolite screening: Rule out off-target effects via LC-MS/MS analysis of intracellular metabolites .

Q. What copolymerization strategies enhance solubility or enable targeted delivery of this compound?

- Answer: Random copolymerization with hydrophilic monomers (e.g., N5-(2-hydroxypropyl)-L-glutamine) improves aqueous solubility. Enzymatic crosslinking (e.g., horseradish peroxidase) creates microgels for controlled release, validated via AFM nanomechanical profiling (Young’s modulus: 10–100 kPa) .

Methodological Notes

- Synthesis: MAOS reduces reaction times from hours to minutes, but yields vary with substituent steric bulk .

- Biological Assays: Use 10–100 µM concentration ranges for initial ASCT2 inhibition screening, followed by full dose-response curves for active compounds .

- Computational Modeling: Pair docking studies with molecular dynamics simulations to assess binding stability over time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.